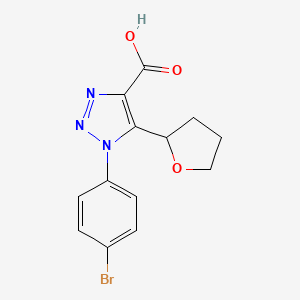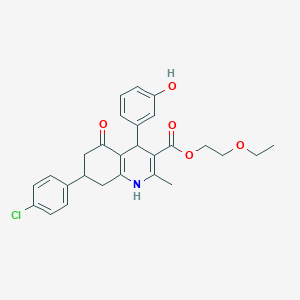
1-(3-furoyl)-4-(1H-pyrazol-4-ylcarbonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-furoyl)-4-(1H-pyrazol-4-ylcarbonyl)-1,4-diazepane, commonly known as FPZ, is a synthetic compound that belongs to the diazepine family. It is a heterocyclic organic compound that has been studied for its potential pharmacological applications. FPZ has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mecanismo De Acción
The mechanism of action of FPZ is not fully understood. However, it has been proposed that FPZ may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. FPZ has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to modulate the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The anxiolytic and anticonvulsant effects of FPZ may be due to its ability to enhance the activity of GABA-A receptors.
Biochemical and Physiological Effects
FPZ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain, and modulate neurotransmitter activity in the brain. FPZ has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPZ in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using FPZ is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on FPZ. One area of research is the development of more efficient synthesis methods for FPZ. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of FPZ. This could involve the identification of specific molecular targets that are affected by FPZ and the elucidation of the signaling pathways involved. Additionally, further research is needed to explore the potential therapeutic applications of FPZ in various disease conditions, such as cancer, inflammation, and pain.
Métodos De Síntesis
FPZ can be synthesized through a multi-step reaction process. The first step involves the reaction of 1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-furoyl chloride to yield the furoyl-substituted pyrazole. The final step involves the reaction of the furoyl-substituted pyrazole with 1,4-diaminobutane to form FPZ.
Aplicaciones Científicas De Investigación
FPZ has been studied for its potential pharmacological applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. FPZ has also been shown to possess anti-inflammatory and analgesic effects. In addition, it has been found to exhibit anticonvulsant and anxiolytic activities.
Propiedades
IUPAC Name |
furan-3-yl-[4-(1H-pyrazole-4-carbonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(11-2-7-21-10-11)17-3-1-4-18(6-5-17)14(20)12-8-15-16-9-12/h2,7-10H,1,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRWLGBGAJZSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CNN=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-3-yl-[4-(1H-pyrazole-4-carbonyl)-1,4-diazepan-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


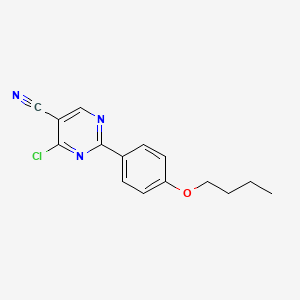
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
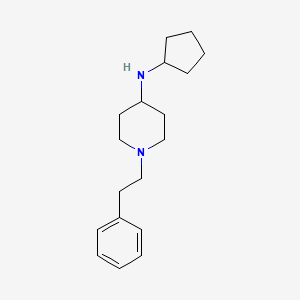
![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)
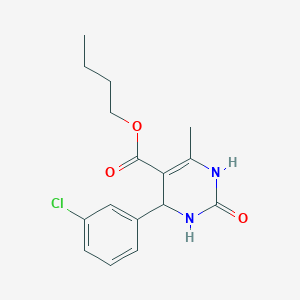
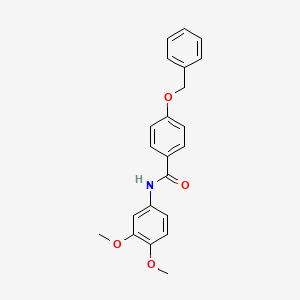
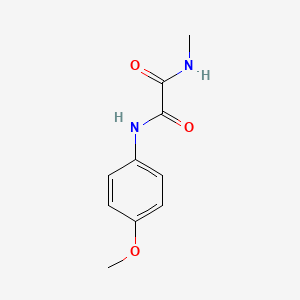
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)
![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)
![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)
